molecular formula C14H15FO3 B13681612 Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate

Cat. No.: B13681612
M. Wt: 250.26 g/mol
InChI Key: IMAQHJIIAZBISR-UHFFFAOYSA-N
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Description

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate is an organic compound with the molecular formula C14H15FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a 4-oxocyclohexyl group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate typically involves the esterification of 2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product, methyl 2-fluorobenzoate, is then subjected to a Friedel-Crafts acylation reaction with 4-oxocyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Fluoro-4-(4-oxocyclohexyl)benzoic acid.

    Reduction: Methyl 2-fluoro-4-(4-hydroxycyclohexyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The 4-oxocyclohexyl group provides additional steric and electronic effects, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Fluorobenzoate: Lacks the 4-oxocyclohexyl group, resulting in different chemical and biological properties.

    Methyl 4-(4-Oxocyclohexyl)benzoate: Lacks the fluorine atom, affecting its reactivity and interactions.

    Methyl 2-Chloro-4-(4-oxocyclohexyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate is unique due to the presence of both the fluorine atom and the 4-oxocyclohexyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

methyl 2-fluoro-4-(4-oxocyclohexyl)benzoate

InChI

InChI=1S/C14H15FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h4,7-9H,2-3,5-6H2,1H3

InChI Key

IMAQHJIIAZBISR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CCC(=O)CC2)F

Origin of Product

United States

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